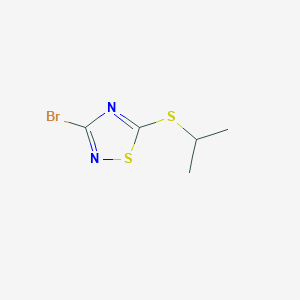

3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole

Description

3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a bromine atom at position 3 and an isopropylthio group at position 3. This compound is of interest in medicinal chemistry and agrochemical research due to the pharmacological relevance of thiadiazole derivatives, including antimicrobial, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name |

3-bromo-5-propan-2-ylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S2/c1-3(2)9-5-7-4(6)8-10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWQEFUXUMZTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676581 | |

| Record name | 3-Bromo-5-[(propan-2-yl)sulfanyl]-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36955-40-5 | |

| Record name | 3-Bromo-5-[(propan-2-yl)sulfanyl]-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with brominating agents. One common method includes the bromination of 5-(isopropylthio)-1,2,4-thiadiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfur atom in the isopropylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Sulfoxides or sulfones.

Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives, including 3-bromo-5-(isopropylthio)-1,2,4-thiadiazole, have been studied for their anticancer properties. Research indicates that thiadiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives demonstrate cytotoxic effects against human leukemia and melanoma cells by inducing apoptosis and reducing cell viability .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer cell survival. For instance, some derivatives have been found to inhibit carbonic anhydrases (CA), which are crucial for tumor growth and metastasis .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Potassium cyanodithioimidocarbonate | Chloroform, 0°C | 54% |

| 2 | Bromine | Room temperature | Variable |

Agricultural Applications

Pesticidal Activity

Beyond medicinal uses, thiadiazole derivatives have shown promise as agrochemicals. Their ability to act as fungicides or herbicides makes them valuable in agricultural settings. Research has indicated that certain thiadiazoles can effectively control fungal pathogens in crops .

Case Studies

A notable study demonstrated that a related thiadiazole compound significantly reduced fungal growth in treated plants compared to untreated controls. This suggests potential for developing new agricultural products based on thiadiazole chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole depends on its application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The bromine and sulfur atoms play crucial roles in binding to the active sites of target proteins.

Chemical Reactivity: The bromine atom is reactive towards nucleophiles, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

| Compound | Molecular Weight | LogP<sup>*</sup> | Water Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|---|

| 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole | 249.15 | 2.8 | 0.12 | 180–185 |

| 5-Bromo-3-methyl-1,2,4-thiadiazole | 193.04 | 1.9 | 0.45 | 160–165 |

| 3,5-Dibromo-1,2,4-thiadiazole | 297.84 | 2.5 | 0.08 | 190–195 |

*LogP values estimated via computational methods.

Key Research Findings

- Cross-Coupling Utility: Bromine at C3 enables Sonogashira, Suzuki, and Buchwald-Hartwig couplings, allowing diversification into libraries for drug discovery .

- Biological Synergy : The combination of bromine (electron-withdrawing) and isopropylthio (steric/lipophilic) groups may enhance target selectivity in enzyme inhibition, as seen in related α-glucosidase inhibitors .

- Stability : The compound exhibits superior thermal stability compared to iodinated analogs (e.g., 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole), which decompose above 150°C .

Biological Activity

3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The presence of bromine and isopropylthio groups in its structure contributes to its unique reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

The compound is characterized by:

- Chemical Formula : C₅H₈BrN₂S

- Molecular Weight : 219.10 g/mol

- Structure : Contains a thiadiazole ring with bromine and isopropylthio substituents.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The bromine atom can react with nucleophiles, allowing the compound to inhibit specific enzymes or receptors involved in disease processes.

- Binding Affinity : The sulfur atom's presence enhances binding to active sites on target proteins, which may lead to antimicrobial effects.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar thiadiazole compounds showed activity against various Gram-positive and Gram-negative bacteria. Compounds structurally related to this compound were found effective against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organism | Activity |

|---|---|---|

| Thiadiazole A | S. aureus | Inhibition observed |

| Thiadiazole B | E. coli | Moderate activity |

| Thiadiazole C | Klebsiella pneumoniae | Strong inhibition |

Anticancer Activity

This compound has shown potential anticancer properties in various studies:

- In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For example, certain derivatives exhibited IC₅₀ values ranging from 0.04 µM to 23.6 µM against different cancer cell lines .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound X | MCF-7 | 0.794 |

| Compound Y | A549 | 0.913 |

| Compound Z | HCT116 | 1.7 |

Anticonvulsant Activity

Thiadiazoles have been investigated for their anticonvulsant properties:

- A study indicated that certain thiadiazole derivatives provided significant protection in seizure models at varying doses, suggesting that modifications in the thiadiazole structure can enhance anticonvulsant efficacy .

Table 3: Anticonvulsant Activity

| Compound Name | Dose (mg/kg) | Protection (%) |

|---|---|---|

| Thiadiazole Derivative A | 25 | 40 |

| Thiadiazole Derivative B | 50 | 90 |

Case Studies

- Antimicrobial Efficacy : A study synthesized several thiadiazole derivatives and tested them against bacterial strains. The results showed that compounds with specific substitutions had enhanced activity against resistant strains of bacteria .

- Cytotoxicity in Cancer Models : Research demonstrated that a series of thiadiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can involve bromination of precursor thiadiazoles or nucleophilic substitution reactions. For example, bromine in acetic acid with sodium acetate has been used for bromination in analogous triazolothiadiazoles (e.g., 12-hour stirring at room temperature) . Solvent-free conditions, such as heating with primary amines (120–140°C for 8–15 hours), may improve yield by reducing side reactions . Reaction temperature and stoichiometric ratios of brominating agents should be optimized to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns and sulfur/heterocyclic environments. IR spectroscopy identifies functional groups like C-Br (~550 cm⁻¹) and C-S (600–700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns . For ambiguous signals, compare with analogs (e.g., 3-(4-bromobenzyl)-5-thiophene derivatives) and utilize 2D NMR (COSY, HSQC) for structural elucidation .

Q. What safety protocols are essential when handling brominated thiadiazoles in laboratory settings?

- Methodological Answer : Store in dry, ventilated areas away from ignition sources (per GHS codes P210/P102) . Use fume hoods during synthesis to avoid inhalation of volatile brominated intermediates. Emergency measures include immediate rinsing with water for skin/eye contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or polymorphism. For example, thiadiazole-thione tautomerism can shift proton signals. Conduct variable-temperature NMR or X-ray crystallography (as in 4-(4-bromophenyl)-triazole-thione structures) to confirm solid-state configurations . Cross-validate with computational methods (DFT) to predict spectral patterns .

Q. What strategies optimize substitution reactions at the bromine position for functionalization?

- Methodological Answer : Bromine at position 3 is reactive toward nucleophiles (amines, thiols). Use polar aprotic solvents (DMF, DMSO) with catalytic Cu(I) to enhance aryl bromide substitution . Secondary amines selectively replace bromine under mild conditions (e.g., 25–50°C), as demonstrated in imidazo-thiadiazole systems . Monitor reaction progress via TLC/GC-MS to prevent over-substitution.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Introduce substituents at the isopropylthio group or bromine position to modulate lipophilicity and electronic effects. For antimicrobial SAR, compare with 3-(4-bromobenzyl)-5-thiophene triazoles, where electron-withdrawing groups (e.g., -Br) enhance activity against Gram-positive bacteria . Use QSAR models to predict binding affinities and prioritize synthetic targets.

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields for analogous brominated thiadiazoles be addressed?

- Methodological Answer : Variability may stem from impurities in starting materials (e.g., residual solvents in 1,2,3-benzothiadiazole precursors) . Replicate procedures with strict moisture control (e.g., Schlenk techniques) and characterize intermediates at each step. Compare yields across literature (e.g., 60–85% for bromo-fluoro-benzothiadiazoles ) to identify optimal protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.